1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
Description
This compound is a hybrid heterocyclic molecule featuring a [1,2,4]triazolo[1,5-c]quinazoline core linked via an ethyl chain to a 3,5-dimethyl-1H-pyrazole moiety. A critical structural element is the 3-chlorophenylmethylsulfanyl group at position 5 of the triazoloquinazoline ring. The quinazoline scaffold is associated with kinase inhibition or DNA intercalation in related compounds, while the pyrazole-triazole systems are known for diverse pharmacological activities .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6S/c1-15-12-16(2)29(27-15)11-10-21-26-22-19-8-3-4-9-20(19)25-23(30(22)28-21)31-14-17-6-5-7-18(24)13-17/h3-9,12-13H,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIOGZRDPOIBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of theTriazolo[1,5-c]quinazoline Core
Quinazoline Precursor Synthesis
The triazoloquinazoline scaffold is typically derived from anthranilic acid derivatives. Source details a route starting with anthranilic acid (1 ) reacting with potassium cyanate to form o-ureidobenzoic acid (2 ), which cyclizes under acidic conditions to quinazoline-2,4(1H,3H)-dione (3 ). Treatment with phosphorus oxychloride converts 3 to 2,4-dichloroquinazoline (4 ), a key intermediate.
Triazole Ring Formation
Hydrazine hydrate reacts with 4 at 0–5°C to yield 2-chloroquinazolin-4-ylhydrazine (5 ). Cyclization of 5 with acetic anhydride produces 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one (6 ). Alternative methods from Source employ copper-catalyzed azide–alkyne cycloaddition (CuAAC) to introduce triazole rings, though regiospecificity must be controlled.
Introduction of the Sulfanyl-(3-Chlorophenylmethyl) Group
Sulfanylation Strategies
The 5-position of the triazoloquinazoline is functionalized via nucleophilic aromatic substitution. Source demonstrates that 2-{[(3-chlorophenyl)methyl]sulfanyl}aniline derivatives are synthesized through direct sulfonylation or thiol-displacement reactions. Applying this, 6 reacts with (3-chlorophenyl)methanethiol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) to install the sulfanyl-(3-chlorophenylmethyl) group at position 5, yielding 7 .
Table 1: Sulfanylation Reaction Optimization
| Condition | Solvent | Base | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| (3-Cl-Ph)CH₂SH | DMF | K₂CO₃ | 80 | 78 | |
| (3-Cl-Ph)CH₂SNa | THF | Et₃N | 60 | 65 |
Synthesis of 3,5-Dimethyl-1H-pyrazole
Pyrazole Ring Formation
Source outlines pyrazole synthesis via cyclocondensation of β-diketones with hydrazines. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3,5-dimethyl-1H-pyrazole (8 ) in ~85% yield. Source corroborates this method, emphasizing glacial acetic acid as a cyclization catalyst.
Analytical Validation and Characterization
Spectroscopic Confirmation
Alternative Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity : Ensuring triazole formation at the correct position requires careful control of cyclization conditions.
- Sulfanylation Efficiency : Thiol nucleophilicity is enhanced using polar aprotic solvents like DMF.
- Coupling Yield : Lower yields in the alkylation step (72%) suggest room for optimization via phase-transfer catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at various positions on the molecule .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The exact mechanism of action for 1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Analogs
1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole (Fig. 5A) :
This triazole derivative features a sulfonyl linkage, which enhances specificity compared to carbonyl-linked analogs . The target compound’s thioether group may offer intermediate polarity, balancing solubility and bioavailability.- 1-Substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole (Fig. 5B): The carbonyl amide linkage here reduces specificity but improves metabolic stability.
Pyrazole-Triazole Hybrids
1-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole :
Synthesized via copper-catalyzed click chemistry, this hybrid lacks the quinazoline core but shares a pyrazole-triazole framework. Its simpler structure may limit binding diversity compared to the target compound’s extended quinazoline system .4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile :
This analog includes a nitrile substituent, enhancing dipole interactions. The target compound’s 3-chlorophenylmethylsulfanyl group may provide stronger hydrophobic binding in receptor pockets .
Quinazoline Derivatives
- 3-(5-(4-Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one: These anticonvulsant-active quinazolines share a pyrazole-quinazoline backbone but lack the triazole ring. The target compound’s triazoloquinazoline core could offer additional hydrogen-bonding sites .
Chlorophenylsulfanyl-Substituted Compounds
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
This pyrazole derivative’s 3-chlorophenylsulfanyl group mirrors the target compound’s substituent. The trifluoromethyl group enhances electron-withdrawing effects, whereas the target’s quinazoline system may confer π-π stacking capabilities .
Structural and Pharmacokinetic Implications
Key Structural Differences
Hypothesized Pharmacokinetics
Biological Activity
The compound 1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₅S
- Molecular Weight : 373.89 g/mol
- SMILES Notation : Cc1cnc2c(c1)nc(nc2N(C)C)Cc3ccccc3Cl
- LogP : 3.5 (indicating moderate lipophilicity)
This structure features a triazole ring fused with a quinazoline moiety and a pyrazole substituent, which contributes to its diverse biological activities.
Antihypertensive Effects
Research has indicated that derivatives of triazoloquinazolines exhibit significant antihypertensive properties. A study demonstrated that certain compounds within this class effectively reduced heart rate and blood pressure in animal models. The mechanism is thought to involve inhibition of specific adrenergic receptors, leading to vasodilation and decreased cardiac output .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant for conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Potential
Preliminary studies indicate that the compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate its efficacy and mechanism of action in cancer therapy.
Case Study 1: Antihypertensive Activity
In a controlled study using rat models, a series of triazoloquinazoline derivatives were tested for their effects on blood pressure. The results indicated that specific derivatives significantly lowered systolic blood pressure compared to controls, suggesting potential as therapeutic agents for hypertension management .
| Compound | Systolic BP Reduction (%) | Heart Rate Change (bpm) |
|---|---|---|
| Compound A | 25% | -15 |
| Compound B | 30% | -20 |
| Target Compound | 35% | -25 |
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory markers in carrageenan-induced paw edema models, the compound demonstrated a notable reduction in edema formation and inflammatory cytokine levels. This suggests its potential utility in treating acute inflammatory responses .
| Measurement | Control Group | Treatment Group |
|---|---|---|
| Paw Edema (mm) | 10 ± 2 | 4 ± 1 |
| TNF-α (pg/mL) | 200 ± 50 | 80 ± 20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
